molecular formula C8H6N2O3 B1514424 4-Methyl-2-nitrophenyl cyanate CAS No. 1601-69-0

4-Methyl-2-nitrophenyl cyanate

Cat. No.: B1514424
CAS No.: 1601-69-0
M. Wt: 178.14 g/mol
InChI Key: OAJAZGMJSWBQFL-UHFFFAOYSA-N
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Description

4-Methyl-2-nitrophenyl cyanate is an organic compound with the molecular formula C8H6N2O3. It is characterized by a nitro group (-NO2) and a methyl group (-CH3) attached to a benzene ring, along with a cyanate group (-OCN). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The synthesis of this compound can begin with the nitration of 4-methylphenol. This involves treating 4-methylphenol with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position.

  • Cyanation Reaction: The nitro compound obtained from the nitration reaction is then subjected to a cyanation process. This involves reacting the nitro compound with cyanogen chloride (ClCN) in the presence of a base such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and reactant concentrations, are carefully controlled to optimize the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, where the nitro group is further oxidized to nitroso or nitrate derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 4-methyl-2-aminophenyl cyanate.

  • Substitution: The cyanate group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.

Major Products Formed:

  • Oxidation: 4-Methyl-2-nitroso-phenyl cyanate.

  • Reduction: 4-Methyl-2-aminophenyl cyanate.

  • Substitution: 4-Methyl-2-hydroxyphenyl cyanate or 4-Methyl-2-aminophenyl cyanate.

Scientific Research Applications

4-Methyl-2-nitrophenyl cyanate has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-2-nitrophenyl cyanate exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Methyl-2-nitrophenyl isocyanate: This compound differs from 4-Methyl-2-nitrophenyl cyanate by having an isocyanate group (-NCO) instead of a cyanate group (-OCN).

  • 4-Methyl-2-nitrophenyl isothiocyanate: This compound contains a thiocyanate group (-NCS) instead of a cyanate group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its reactivity and versatility make it a valuable compound in both research and industry.

Properties

IUPAC Name

(4-methyl-2-nitrophenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-6-2-3-8(13-5-9)7(4-6)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJAZGMJSWBQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40776696
Record name 4-Methyl-2-nitrophenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40776696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601-69-0
Record name 4-Methyl-2-nitrophenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40776696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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